
4-(Chloromethyl)-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-5-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 4-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-methylpyrimidine typically involves the chloromethylation of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group at the 4-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine carboxylic acids or aldehydes.
Reduction: The major product is 5-methylpyrimidine.
科学的研究の応用
4-(Chloromethyl)-5-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-(Chloromethyl)-5-methylpyrimidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of nucleic acid function. This property is exploited in the design of enzyme inhibitors and antiviral agents .
類似化合物との比較
- 4-(Chloromethyl)pyrimidine
- 5-Methylpyrimidine
- 4-(Bromomethyl)-5-methylpyrimidine
Comparison: 4-(Chloromethyl)-5-methylpyrimidine is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and biological activity. Compared to 4-(Chloromethyl)pyrimidine, the additional methyl group at the 5-position enhances its stability and modifies its interaction with biological targets. Similarly, 4-(Bromomethyl)-5-methylpyrimidine, while similar, exhibits different reactivity due to the presence of a bromine atom instead of chlorine .
特性
分子式 |
C6H7ClN2 |
|---|---|
分子量 |
142.58 g/mol |
IUPAC名 |
4-(chloromethyl)-5-methylpyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-5-3-8-4-9-6(5)2-7/h3-4H,2H2,1H3 |
InChIキー |
LYSDPRPQTMGJAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CN=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



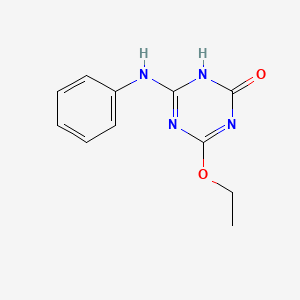
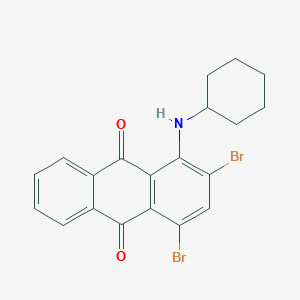
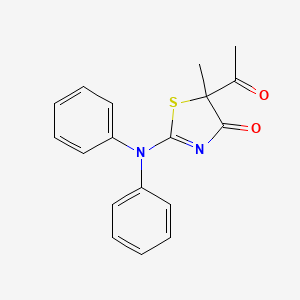

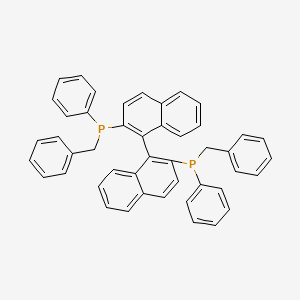
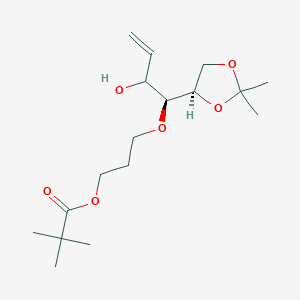
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

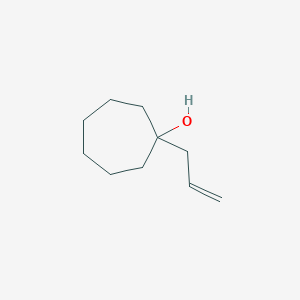
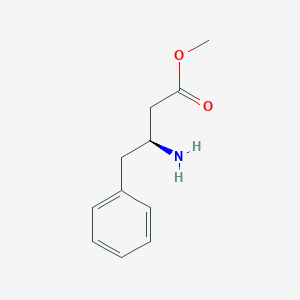
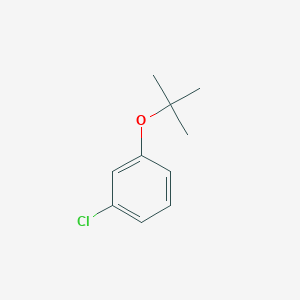
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

